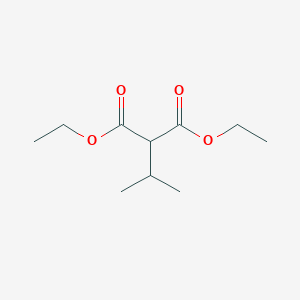
Diethyl isopropylmalonate
カタログ番号 B147080
:
759-36-4
分子量: 202.25 g/mol
InChIキー: BYQFBFWERHXONI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04042710
Procedure details


Diethylmalonate (80.0g) in ethyl alcohol (50 ml) was added to a solution of sodium ethoxide (prepared from sodium metal (13.0g) and absolute alcohol (400 ml)) over 15 minutes whilst gently refluxing the mixture. After stirring under reflux for 1 hour a solution of 2-bromopropane (74.5g) in alcohol (50 ml) was added over 1 hour and the mixture stirred under reflux overnight. The reaction mixture was cooled in ice and inorganic material removed by filtration and the filtrate concentrated. Water was added to the concentrate which was extracted with ether, the ethereal extracts washed with 2N sodium hydroxide solution (X2) and dried over magnesium sulphate. Removal of solvent gave an almost colourless liquid which was further purified by distillation to give diethyl isopropylmalonate b.p. 62°-65° C./0.7 mm Hg.




[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([C:3]([CH2:10][CH3:11])([C:7]([O-:9])=[O:8])[C:4]([O-:6])=[O:5])C.[O-][CH2:13][CH3:14].[Na+].Br[CH:17](C)[CH3:18].[CH2:20](O)C>>[CH:10]([CH:3]([C:7]([O:9][CH2:13][CH3:14])=[O:8])[C:4]([O:6][CH2:17][CH3:18])=[O:5])([CH3:11])[CH3:20] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
74.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)C
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gently refluxing the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
inorganic material removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added to the
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ethereal extracts washed with 2N sodium hydroxide solution (X2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an almost colourless liquid which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was further purified by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
